Sodium laurate

Overview

Description

Sodium laurate, also known as dodecanoic acid or lauric acid, is a naturally occurring fatty acid found in many vegetable oils and animal fats. It is a white, waxy solid with a slight odor and a bitter taste. It is used in a variety of applications, including as a surfactant, emulsifier, and preservative, and is also used in the manufacture of soaps, shampoos, and cosmetics. This compound is also used in the production of biodiesel and has been found to be a promising alternative fuel source.

Scientific Research Applications

1. Effects on Ruminal Fermentation and Milk Production in Dairy Cows

Sodium laurate has been studied for its impact on ruminal fermentation, nutrient digestibility, and milk yield in dairy cows. Research indicates that this compound does not significantly affect ruminal pH, volatile fatty acids concentrations, or ammonia concentration. However, it can reduce the protozoal counts in the rumen and affect fibrolytic activities of ruminal fluid and microbial protein flow to the intestine, without significantly impacting milk production or composition (Hristov et al., 2004).

2. Impact on Epidermal Histamine Production and Itch Responses

This compound's role in inducing itch-related responses through increased histamine production in the epidermis has been examined. Studies show that this compound can increase hind-paw scratching in mice, an effect potentially linked to the increased histamine content and histidine decarboxylase in the epidermis. This suggests this compound's role in surfactant-induced pruritus (Inami et al., 2013).

3. Use in Stroke Models and Neuroprotective Effects

This compound has been used to develop models of stroke in rats, based on endothelial damage and thrombotic occlusion in arteries. This approach leads to small cerebral infarcts and neurological deficits. The model is valuable for investigating the pathophysiology and treatment of small cerebral infarction caused by perforating arterial occlusive diseases (Toshima et al., 2000).

4. Chronic Toxicity and Biodegradation in Aquatic Organisms

Research into the chronic toxicity of this compound on zebrafish (Danio rerio) highlights its impact on aquatic organisms. This compound can cause lethal effects in fish, though it does not impair growth at sublethal exposure concentrations. The study provides insights into the bioconcentration and biotransformation of this compound in aquatic environments (van Egmond et al., 1999).

5. Influence on Calcium Carbonate Precipitation

This compound has been investigated for its effects on the precipitation process of calcium carbonate. It influences the morphological characteristics of calcium carbonate crystals, suggesting potential applications in materials science and industrial processes (Polat, 2019).

6. Enhancing Drug Absorption Across Colonic Tissue

Studies have explored the use of this compound in combination with other compounds to enhance the absorption of certain drugs across colonic tissue, thereby improving the bioavailability of poorly absorbable drugs without causing significant mucosal damage (Hou Lian-bin, 2008).

Mechanism of Action

Target of Action

Sodium laurate, also known as sodium dodecanoate, is the sodium salt of a fatty acid (lauric acid) and is classified as a soap . It is primarily used as a surfactant in various products, including soaps and cosmetics . As a surfactant, its primary targets are fats and oils, which it emulsifies, allowing them to be washed away .

Mode of Action

Like other surfactants, this compound is amphiphilic, meaning it has both hydrophilic (water-attracting) and lipophilic (fat-attracting) properties . This allows it to interact with both water and oil molecules. When in contact with fats or oils, this compound molecules surround the fat droplets, with their lipophilic tails pointing towards the fat and their hydrophilic heads pointing outwards. This forms an emulsion of tiny fat droplets dispersed in water, which can then be easily washed away .

Biochemical Pathways

It can affect the permeability of biological membranes, potentially influencing various cellular processes . For example, this compound has been used to induce peripheral arterial disease in rats, suggesting it may interact with vascular tissues .

Result of Action

The primary result of this compound’s action is the emulsification of fats and oils, allowing them to be washed away. This makes it useful in a variety of applications, from personal hygiene products like soap and shampoo, to industrial uses as a detergent . In a biological context, this compound can affect membrane permeability and has been used experimentally to induce disease states for research purposes .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, its effectiveness as a surfactant can be affected by the presence of other substances, such as salts or other surfactants. Additionally, extreme pH levels can potentially affect its stability and performance . In typical usage conditions (eg, in soap used at room temperature), this compound is generally stable and effective .

Safety and Hazards

Sodium laurate can cause skin irritation and damage to the skin’s barrier . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Relevant Papers Several papers have been published on this compound, including studies on its use in skin care , its role in the synthesis of nanoparticles , and its physical and chemical properties . These papers provide valuable insights into the properties and applications of this compound.

Biochemical Analysis

Biochemical Properties

Sodium laurate plays a significant role in enhancing the performance of various products while maintaining environmental responsibility . It has been found to lyse membranes and solubilize membrane proteins efficiently . This property allows this compound to interact with various biomolecules, particularly proteins, within biochemical reactions .

Cellular Effects

This compound has been observed to have effects on various types of cells. For instance, it has been used to induce peripheral arterial disease in rats . It should be noted that this compound can cause irritation and damage to the skin’s barrier .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its surfactant properties. As a soap, this compound can interact with biomolecules, particularly proteins, to enhance their solubility . This interaction can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been found to be compatible with proteolytic enzymes like trypsin and chymotrypsin . It can be efficiently removed by a phase transfer method from samples after acidification, ensuring it does not interfere with subsequent analyses .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, it has been used to induce peripheral arterial disease in rats

Transport and Distribution

This compound, due to its surfactant properties, can be distributed within cells and tissues by interacting with various biomolecules

Subcellular Localization

Given its surfactant properties, it may be found in various compartments within the cell where it interacts with other biomolecules

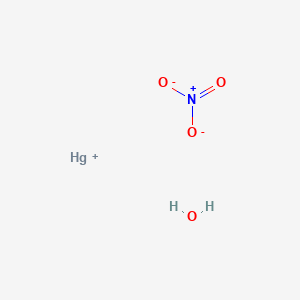

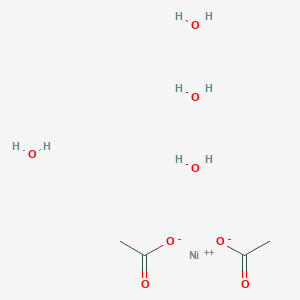

properties

| { "Design of the Synthesis Pathway": "The synthesis of Sodium laurate can be achieved through the saponification of lauric acid with sodium hydroxide.", "Starting Materials": ["Lauric acid", "Sodium hydroxide", "Water"], "Reaction": [ "Dissolve lauric acid in water", "Slowly add sodium hydroxide solution to the lauric acid solution with constant stirring", "Heat the mixture to 70-80°C and continue stirring for 1-2 hours", "Cool the mixture and acidify with hydrochloric acid", "Extract the Sodium laurate with ether", "Dry the ether layer with anhydrous sodium sulfate", "Evaporate the ether to obtain Sodium laurate as a white solid" ] } | |

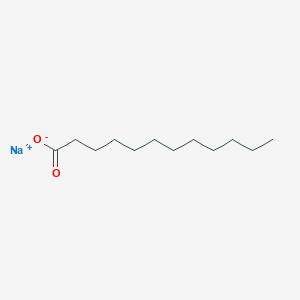

CAS RN |

629-25-4 |

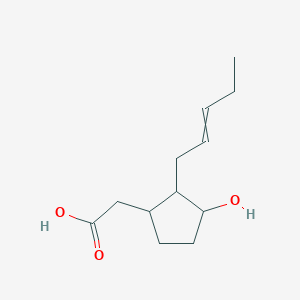

Molecular Formula |

C12H24NaO2 |

Molecular Weight |

223.31 g/mol |

IUPAC Name |

sodium;dodecanoate |

InChI |

InChI=1S/C12H24O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14); |

InChI Key |

NDORGWUNFGHGKU-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCCCCCCCCC(=O)[O-].[Na+] |

SMILES |

CCCCCCCCCCCC(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCC(=O)O.[Na] |

Other CAS RN |

629-25-4 |

physical_description |

DryPowder; Liquid |

Pictograms |

Corrosive; Irritant |

Related CAS |

143-07-7 (Parent) |

synonyms |

dodecanoic acid lauric acid lauric acid, ammonium salt lauric acid, barium and cadmium salt (4:1:1) lauric acid, calcium salt lauric acid, lithium salt lauric acid, magnesium salt lauric acid, nickel(2+) salt lauric acid, potassium salt lauric acid, sodium salt potassium laurate sodium dodecanoate sodium laurate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.